molecular formula C21H21NO6 B11462179 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxybenzyl)-5-oxotetrahydrofuran-3-carboxamide

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxybenzyl)-5-oxotetrahydrofuran-3-carboxamide

Cat. No.: B11462179
M. Wt: 383.4 g/mol
InChI Key: WOFSLLNHGZFPSI-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxybenzyl)-5-oxotetrahydrofuran-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxin ring, a methoxybenzyl group, and a tetrahydrofuran ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxybenzyl)-5-oxotetrahydrofuran-3-carboxamide typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the methoxybenzyl group, and the construction of the tetrahydrofuran ring. Common reagents used in these reactions include:

    Benzodioxin Formation: This step often involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Methoxybenzyl Group Introduction: This can be achieved through nucleophilic substitution reactions using methoxybenzyl halides.

    Tetrahydrofuran Ring Construction: This step may involve the use of dihydrofuran derivatives and appropriate catalysts to form the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxybenzyl)-5-oxotetrahydrofuran-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxin or methoxybenzyl rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxybenzyl)-5-oxotetrahydrofuran-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxybenzyl)-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
  • 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol

Uniqueness

Compared to similar compounds, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxybenzyl)-5-oxotetrahydrofuran-3-carboxamide stands out due to its unique combination of structural features, including the presence of both a benzodioxin ring and a tetrahydrofuran ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methoxyphenyl)methyl]-5-oxooxolane-3-carboxamide

InChI

InChI=1S/C21H21NO6/c1-25-15-4-2-3-13(9-15)12-22-21(24)16-11-19(23)28-20(16)14-5-6-17-18(10-14)27-8-7-26-17/h2-6,9-10,16,20H,7-8,11-12H2,1H3,(H,22,24)

InChI Key

WOFSLLNHGZFPSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CC(=O)OC2C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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